molecular formula C14H16N4OS B2715331 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)-4-phenylpiperazine CAS No. 1448071-07-5

1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)-4-phenylpiperazine

Cat. No.: B2715331
CAS No.: 1448071-07-5
M. Wt: 288.37
InChI Key: AQTJSDFJXXKDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)-4-phenylpiperazine is a heterocyclic compound that contains nitrogen, oxygen, and sulfur atoms within its structure. Heterocyclic compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound, in particular, has shown potential in inhibiting enzymes such as acetylcholinesterase and butyrylcholinesterase, which are targets for the treatment of neurological diseases like Alzheimer’s disease .

Preparation Methods

The synthesis of 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)-4-phenylpiperazine involves multiple steps, including the formation of the thiadiazole ring and the subsequent attachment of the phenylpiperazine moiety. The reaction conditions typically involve the use of reagents such as hydrazine, carbon disulfide, and phenylpiperazine under controlled temperatures and pH levels . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Properties

IUPAC Name

(3-methyl-1,2,4-thiadiazol-5-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-11-15-13(20-16-11)14(19)18-9-7-17(8-10-18)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTJSDFJXXKDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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